

BI 01383298: Known Physicochemical Properties

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Compound Focus: **BI 01383298**

Cat. No.: S521111

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The table below summarizes the available data on **BI 01383298**, which can inform solubility strategies [1].

Property	Value	Note / Implication for Solubility
Molecular Weight	444.05 g/mol	-
Hydrogen Bond Donors	1	-
Hydrogen Bond Acceptors	5	-
Topological Polar Surface Area (TPSA)	~74.86 Å ²	Suggests moderate polarity.
XLogP	3.93	High; indicates strong hydrophobicity . This is a key factor for its poor aqueous solubility.
Lipinski's Rule of 5	0 violations	Good drug-like oral absorption potential.

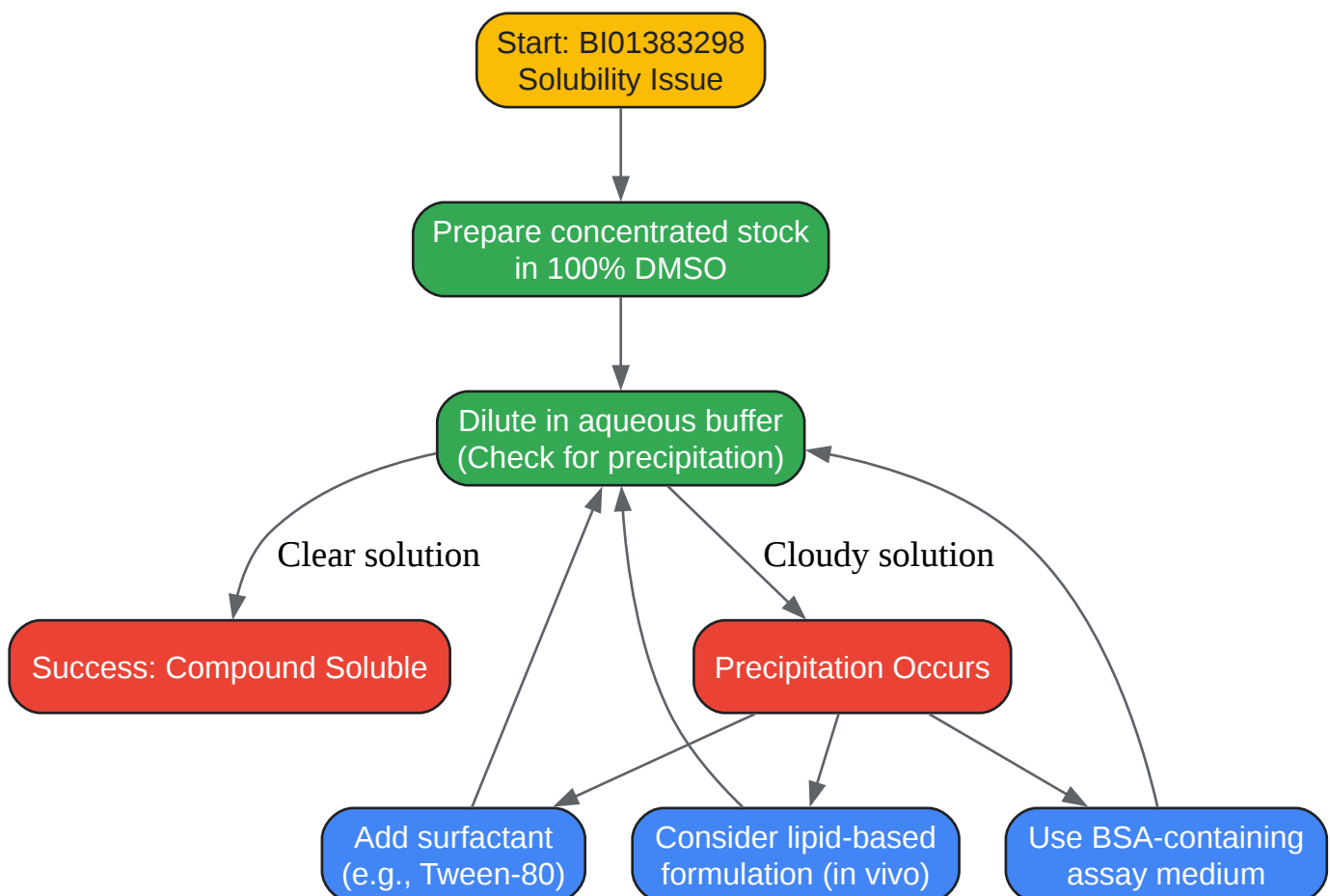
The high **XLogP value of 3.93** is a critical piece of information, indicating that **BI 01383298** is highly hydrophobic. This is the most likely cause of its aqueous solubility issues.

Suggested Troubleshooting Strategies

Without specific published protocols for this compound, here are general strategies you can apply based on its hydrophobic nature:

- **Use Solubilizing Agents:** Co-solvents like **DMSO** are a common first choice. Prepare a concentrated stock solution (e.g., 10-100 mM in 100% DMSO) before diluting into your aqueous assay buffer. Ensure the final DMSO concentration is non-toxic to your cells (typically $\leq 0.1-1\%$).
- **Employ Surfactants:** Detergents like **Tween-80**, **Cremophor EL**, or pluronics can help solubilize hydrophobic compounds by forming micelles.
- **Utilize Carrier Proteins:** For cell-based assays, dissolving the compound in a medium containing **Bovine Serum Albumin (BSA)** can help maintain it in solution and mimic physiological conditions.
- **Explore Lipid-Based Formulations:** For in vivo studies, lipid emulsions or self-emulsifying drug delivery systems can be highly effective for lipophilic compounds.

The following diagram outlines a general workflow for testing these different approaches:



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Experimental Context of BI 01383298

Understanding how **BI 01383298** is used in research can help in designing your own protocols. The table below summarizes its known biological use.

Aspect	Details
Primary Target	Sodium-coupled citrate transporter (NaCT/SLC13A5) [2].
Key Characteristic	Irreversible, non-competitive inhibitor; highly species-specific (inhibits human, not mouse, NaCT) [2] [3].
Reported In Vitro Use	Cell culture studies in HepG2 and HEK293 cells [2]. A stock solution in DMSO is typically used, followed by dilution into the cell culture medium.
Available Through	Boehringer Ingelheim's opnMe program or from the Structural Genomics Consortium [1].

Key Recommendations for Your Experiments

- **Start with DMSO:** A high-quality DMSO stock solution is the most straightforward starting point.
- **Verify Experimentally:** The effectiveness of any solubilization method must be verified in your specific assay buffer system visually and by ensuring that biological activity is consistent.
- **Contact the Supplier:** If you sourced **BI 01383298** from a commercial supplier or opnMe, their technical support may have unpublished formulation data they can share.

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References

1. BI01383298 | Ligand page [guidetoimmunopharmacology.org]
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